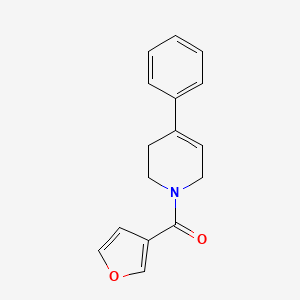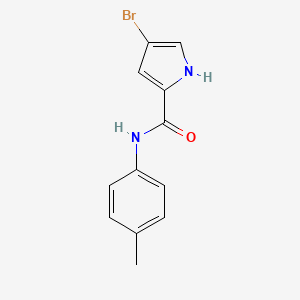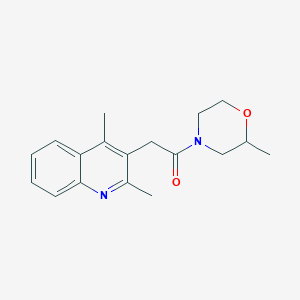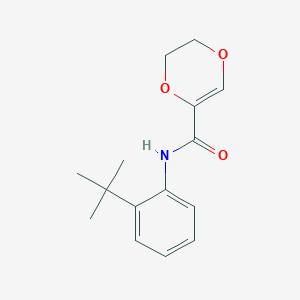
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as Furanone, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has also been shown to disrupt the biofilm formation of certain bacteria, making it a potential candidate for the development of new antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of bacteria and fungi, including antibiotic-resistant strains. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics and pesticides. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research and development of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the development of new antibiotics and pesticides based on the structure of this compound. Another direction is the study of this compound's potential applications in the treatment of inflammatory diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities at a lower cost, making it more accessible for scientific research.
Synthesemethoden
The synthesis of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with furfural in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for the development of new pesticides. In food science, this compound has been studied for its ability to enhance the flavor and aroma of food products.
Eigenschaften
IUPAC Name |
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYEIQQOOYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)

